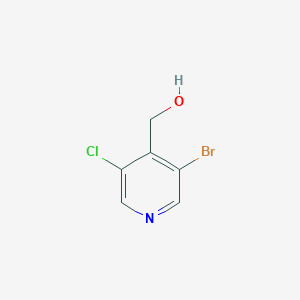

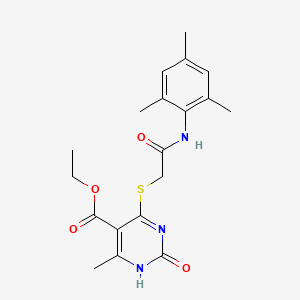

![molecular formula C19H18N4 B2736185 7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 865658-63-5](/img/structure/B2736185.png)

7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the benzene ring but with one carbon atom replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’- (2- (substituted)acetyl)benzohydrazides . Another study reported the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The pyrrole ring is a key structural feature, and modifications on this ring can significantly influence the properties and activities of the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be diverse, depending on the conditions and reagents used. For example, a study reported that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide could stimulate monoclonal antibody production in cell cultures .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its precise molecular structure. For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)phenylmethanone is reported to be a white to light yellow crystalline solid that is soluble in many organic solvents but has low solubility in water .Applications De Recherche Scientifique

Targeting Adenosine Receptors

A study focused on synthesizing derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine, aiming to target human adenosine A1 and/or A2A receptor subtypes. These derivatives demonstrated varying affinities for these receptors, with specific compounds showing good selectivity and affinity for hA2A and A1 ARs, suggesting potential applications in modulating adenosine receptor activity (Squarcialupi et al., 2017).

Anti-Inflammatory and Antiulcerogenic Properties

Another study synthesized pyrazolo[1,5-a]pyrimidines to explore the relationship between structural modifications and their anti-inflammatory properties. Among the derivatives, a specific compound exhibited high activity and a better therapeutic index than reference drugs, showing no ulcerogenic activity and possibly possessing antiulcerogenic properties (Auzzi et al., 1983).

Structural Analysis via Hydrogen Bonding

Research into the crystalline structures of certain pyrazolo[1,5-a]pyrimidine derivatives revealed hydrogen-bonded chain and framework structures. These findings contribute to understanding the molecular interactions and stability of such compounds, potentially influencing their pharmacological applications (Portilla et al., 2006).

Development of Benzodiazepine Receptor Ligands

The synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones from specific pyrazolo[1,5-a]pyrimidine derivatives was reported. These compounds were investigated as potential benzodiazepine receptor ligands, indicating their utility in the development of new therapeutic agents targeting the central nervous system (Bruni et al., 1994).

Electrophilic Substitution Reactions

A study on novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines revealed their formation through electrophilic substitution reactions. These reactions and the resulting compounds could have implications for designing new molecules with potential biological activities (Atta, 2011).

Mécanisme D'action

The mechanism of action of “7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine” is likely to depend on its molecular structure and the biological system in which it is used. For instance, some compounds with a similar structure have been found to inhibit enzymes such as enoyl ACP reductase and DHFR .

Safety and Hazards

The safety and hazards associated with “7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine” would depend on various factors including its physical and chemical properties, how it is used, and the precautions taken during its handling and storage. For instance, it is recommended to avoid contact with oxidizing agents, ensure adequate ventilation to avoid inhalation of vapors, and store the compound in a cool, dry place away from fire and flammable materials .

Orientations Futures

The future directions for research on “7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine” could include further exploration of its synthesis, characterization, and potential applications. For example, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Propriétés

IUPAC Name |

7-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4/c1-13-12-19-20-11-10-18(23(19)21-13)16-6-8-17(9-7-16)22-14(2)4-5-15(22)3/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVBIWSCUFWFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NC4=CC(=NN34)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2736105.png)

![3-Benzyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2736106.png)

![3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736112.png)

![methyl 4-methoxy-3-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2736113.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)pyridazin-3-one](/img/structure/B2736118.png)

![(3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2736120.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2736121.png)